Cholesterylaniline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

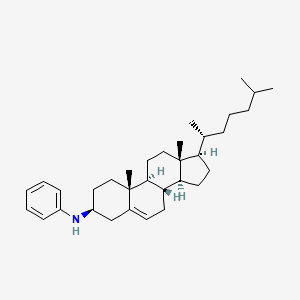

Molecular Formula |

C33H51N |

|---|---|

Molecular Weight |

461.8 g/mol |

IUPAC Name |

(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-N-phenyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-amine |

InChI |

InChI=1S/C33H51N/c1-23(2)10-9-11-24(3)29-16-17-30-28-15-14-25-22-27(34-26-12-7-6-8-13-26)18-20-32(25,4)31(28)19-21-33(29,30)5/h6-8,12-14,23-24,27-31,34H,9-11,15-22H2,1-5H3/t24-,27+,28+,29-,30+,31+,32+,33-/m1/s1 |

InChI Key |

QLUKVXBTMCXYMC-IVFUUCCDSA-N |

Isomeric SMILES |

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)NC5=CC=CC=C5)C)C |

Canonical SMILES |

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)NC5=CC=CC=C5)C)C |

Origin of Product |

United States |

Foundational & Exploratory

In-depth Technical Guide: The Physical and Chemical Properties of Cholesterylaniline and its Derivatives

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Disclaimer: The compound "cholesterylaniline," implying a direct covalent bond between the cholesterol backbone at position 3 and the nitrogen of aniline, is not a well-documented or commercially available chemical entity. Extensive literature searches did not yield specific physical and chemical data for this exact structure. However, a closely related and well-characterized class of compounds, N-substituted cholesteryl carbamates , are readily synthesized from cholesterol derivatives and aniline. This guide will focus on the properties and synthesis of N-phenyl cholesteryl carbamate , a representative molecule of this class, which is often formed in reactions involving cholesterol and aniline moieties.

Core Physical and Chemical Properties of N-Phenyl Cholesteryl Carbamate

Due to the limited availability of comprehensive data for a single, specific "this compound" compound, the following table summarizes the expected and reported properties for N-phenyl cholesteryl carbamate, a stable and characterizable adduct of cholesterol and aniline.

| Property | Value | Source/Method |

| Molecular Formula | C₃₄H₅₁NO₂ | Calculated |

| Molecular Weight | 505.78 g/mol | Calculated |

| Appearance | Crystalline solid | [1] |

| Melting Point | 148 °C | [2] |

| Solubility | Soluble in ether, chloroform. Sparingly soluble in alcohol. Insoluble in water. | [2] |

Experimental Protocols

Synthesis of N-Phenyl Cholesteryl Carbamate

Reaction: The synthesis involves the reaction of cholesteryl chloroformate with aniline. The lone pair of electrons on the nitrogen atom of aniline acts as a nucleophile, attacking the electrophilic carbonyl carbon of the chloroformate. This is a standard method for the formation of carbamates.[1]

Experimental Workflow:

Caption: Synthesis workflow for N-phenyl cholesteryl carbamate.

Detailed Methodology:

-

Dissolve cholesteryl chloroformate in a suitable solvent, such as diethyl ether.[2]

-

Add aniline to the solution. The reaction is often exothermic and may be sufficient to reflux the ether.

-

Allow the reaction to proceed for a designated time (e.g., one hour). During this time, a precipitate of aniline hydrochloride will form.

-

After the reaction is complete, the solid aniline hydrochloride is removed by filtration and washed with the solvent.

-

The ethereal filtrate and washings are combined and the solvent is removed by evaporation under reduced pressure.

-

The resulting crude product is purified by crystallization, typically from ethanol, to yield the pure N-phenyl cholesteryl carbamate.

Characterization Methods

Standard spectroscopic techniques are employed to confirm the structure and purity of the synthesized carbamate.

Logical Flow for Spectroscopic Analysis:

Caption: Workflow for spectroscopic characterization.

Expected Spectroscopic Data:

-

Infrared (IR) Spectroscopy: The IR spectrum would be expected to show a characteristic strong absorption band for the carbonyl (C=O) group of the carbamate linkage, typically in the region of 1700-1730 cm⁻¹. A peak corresponding to the N-H stretch of the carbamate would also be expected around 3300 cm⁻¹.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The spectrum would display characteristic signals for the protons of the cholesterol backbone, as well as signals for the aromatic protons of the aniline moiety. A signal for the N-H proton of the carbamate would also be present.

-

¹³C NMR: The spectrum would show a distinct signal for the carbonyl carbon of the carbamate, in addition to the signals for the carbons of the cholesterol and aniline portions of the molecule.

-

-

Mass Spectrometry (MS): Mass spectrometry would be used to confirm the molecular weight of the compound (505.78 g/mol ). The fragmentation pattern could also provide structural information.

Potential Signaling Pathways and Applications

While "this compound" itself is not studied, aniline derivatives have been investigated for their biological activities. For instance, some aniline derivatives can influence cholesterol metabolism. Cholesterol-based compounds are also extensively studied for their potential in drug delivery, owing to their biocompatibility and ability to interact with cell membranes. The logical relationship for exploring the potential of a novel cholesterol-aniline conjugate is outlined below.

Caption: Logical progression for the research and development of cholesterol-aniline conjugates.

References

Spectroscopic and Synthetic Profile of Cholesterylaniline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characteristics and a plausible synthetic route for cholesterylaniline. Due to the limited availability of direct experimental data for this compound in the public domain, this guide leverages detailed spectroscopic information of its constituent molecules, cholesterol and aniline, to predict the spectral features of the target compound. The experimental protocol provided is based on established methods for the synthesis of analogous cholesteryl-amine derivatives.

Predicted Spectroscopic Data of this compound

The following tables summarize the predicted key spectroscopic data for this compound. These predictions are based on the known spectral data of cholesterol and aniline, and expected shifts upon their condensation.

Predicted ¹H NMR Data

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Notes |

| Aromatic Protons (Aniline moiety) | 6.5 - 7.5 | Complex multiplet, shift influenced by substitution on nitrogen. |

| N-H Proton | 3.5 - 4.5 | Broad singlet, chemical shift is concentration and solvent dependent. |

| Vinylic Proton (Cholesterol C6-H) | ~5.4 | Multiplet, characteristic of the cholesteryl backbone. |

| C3-H (Cholesterol) | 3.5 - 4.0 | Multiplet, shifted downfield due to the proximity of the aniline group. |

| Methyl Protons (Cholesterol) | 0.6 - 1.1 | Multiple singlets corresponding to the angular methyl groups. |

| Aliphatic Protons (Cholesterol) | 0.8 - 2.5 | Complex region of overlapping multiplets from the steroidal ring system and side chain. |

Predicted ¹³C NMR Data

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) | Notes |

| Aromatic C-N (Aniline moiety) | 145 - 150 | Quaternary carbon, expected to be deshielded. |

| Aromatic Carbons (Aniline moiety) | 115 - 130 | Signals for ortho, meta, and para carbons. |

| Vinylic Carbons (Cholesterol C5 & C6) | ~140, ~122 | Characteristic signals of the double bond in the cholesteryl B-ring. |

| C3 (Cholesterol) | 70 - 75 | Shifted due to the attachment of the aniline group. |

| Aliphatic Carbons (Cholesterol) | 10 - 60 | Numerous signals from the steroidal backbone and side chain. |

Predicted Infrared (IR) Spectroscopy Data

Table 3: Predicted Key IR Absorption Bands for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Notes |

| N-H Stretch | 3350 - 3450 | Medium | Characteristic of a secondary aromatic amine. |

| C-H Stretch (Aromatic) | 3000 - 3100 | Medium | From the aniline ring. |

| C-H Stretch (Aliphatic) | 2850 - 2960 | Strong | From the cholesterol backbone. |

| C=C Stretch (Aromatic) | 1500 - 1600 | Medium-Strong | From the aniline ring. |

| C=C Stretch (Alkenyl) | ~1670 | Weak | From the C5-C6 double bond of cholesterol. |

| C-N Stretch | 1250 - 1350 | Medium-Strong | Aromatic amine C-N stretching. |

Predicted Mass Spectrometry Data

Table 4: Predicted Mass Spectrometry Fragmentation for this compound

| m/z Value | Proposed Fragment | Notes |

| ~461 | [M]⁺ | Molecular ion peak. |

| ~368 | [M - Aniline]⁺ | Loss of the aniline moiety. |

| ~92 | [Aniline]⁺ | Fragment corresponding to the aniline portion. |

Experimental Protocols

The following is a proposed experimental protocol for the synthesis of this compound. This procedure is adapted from established methods for the synthesis of cholesteryl derivatives.

Synthesis of this compound

Objective: To synthesize this compound via the reaction of cholesteryl tosylate with aniline.

Materials:

-

Cholesterol

-

p-Toluenesulfonyl chloride (TsCl)

-

Pyridine

-

Aniline

-

Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Sodium bicarbonate (NaHCO₃)

-

Magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

Step 1: Synthesis of Cholesteryl Tosylate

-

Dissolve cholesterol (1.0 eq) in dry pyridine at 0 °C under an inert atmosphere.

-

Add p-toluenesulfonyl chloride (1.2 eq) portion-wise to the solution while maintaining the temperature at 0 °C.

-

Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 12 hours.

-

Pour the reaction mixture into ice-water and extract with dichloromethane.

-

Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., acetone/water) to obtain pure cholesteryl tosylate.

Step 2: Synthesis of this compound

-

Dissolve cholesteryl tosylate (1.0 eq) in anhydrous DMF.

-

Add aniline (1.5 eq) to the solution.

-

Heat the reaction mixture at 80-100 °C for 24-48 hours under an inert atmosphere.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it into water.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.

Spectroscopic Characterization

¹H and ¹³C NMR Spectroscopy:

-

Prepare a ~5-10 mg sample of this compound in ~0.6 mL of deuterated chloroform (CDCl₃).

-

Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

Infrared (IR) Spectroscopy:

-

Acquire the IR spectrum of a thin film of the sample on a KBr plate or using an ATR-FTIR spectrometer.

Mass Spectrometry (MS):

-

Obtain the mass spectrum using an electrospray ionization (ESI) or electron ionization (EI) mass spectrometer.

Visualizations

The following diagrams illustrate the synthetic pathway and the general workflow for spectroscopic analysis.

Caption: Synthesis of this compound from Cholesterol.

Caption: General workflow for spectroscopic analysis.

Cholesterylaniline: A Technical Guide to a Novel Moiety in Research Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide explores the synthesis, properties, and potential research applications of cholesterylaniline, a novel molecular scaffold integrating the rigid, chiral backbone of cholesterol with the versatile aromatic amine functionality of aniline. While not a widely documented compound, the chemical feasibility of conjugating these two moieties opens up significant avenues for innovation in materials science and pharmacology. This document will detail prospective synthetic pathways, predict key physicochemical properties, and outline promising applications in the fields of liquid crystals and advanced drug delivery systems. Experimental protocols for the synthesis and characterization of analogous cholesterol derivatives are provided to serve as a practical foundation for researchers. All quantitative data from related compounds are summarized for comparative analysis, and key conceptual frameworks are visualized through diagrams to facilitate understanding.

Introduction to this compound

Cholesterol, a ubiquitous and essential biomolecule, is characterized by its rigid tetracyclic steroid ring system and a single hydroxyl group, which serves as a prime site for chemical modification. Aniline, a fundamental aromatic amine, is a versatile building block in organic synthesis, known for its electronic properties and reactivity. The conceptual molecule, this compound, represents the covalent linkage of these two entities. This union is anticipated to yield a unique amphiphilic structure with a bulky, hydrophobic steroidal tail and a more polar, functional aromatic head.

The inherent chirality and rigidity of the cholesterol core are known to promote the formation of liquid crystalline phases, particularly cholesteric (chiral nematic) phases.[1] The introduction of an aniline moiety could further influence these properties through π-π stacking interactions and the potential for hydrogen bonding, leading to novel thermotropic behaviors.[2]

In the realm of drug delivery, cholesterol and its derivatives are extensively used to enhance the stability and biocompatibility of nanocarriers such as liposomes and nanoparticles.[3][4] An aniline-functionalized cholesterol could serve as a versatile component in such systems, offering a reactive handle for drug conjugation, surface modification, or pH-responsive behavior.

Synthesis and Characterization

While a specific, standardized synthesis for "this compound" is not established in the literature, several viable synthetic routes can be postulated based on known reactions involving cholesterol and aniline derivatives.

Postulated Synthetic Pathways

Two primary strategies for the synthesis of this compound and its derivatives include the formation of an amide/carbamate linkage or a direct carbon-nitrogen bond.

-

Amide/Carbamate Linkage: A straightforward approach involves the reaction of a cholesterol derivative, such as cholesteryl chloroformate, with aniline or a substituted aniline. This reaction, typically catalyzed by a mild base like pyridine or 4-dimethylaminopyridine (DMAP), yields a stable cholesteryl carbamate.[5]

-

Direct C-N Bond Formation: A more direct linkage can be achieved through reactions like the ring-opening of a cholesterol-derived epoxide with aniline. For instance, the synthesis of a cholesterol-based β-aminoalcohol has been reported via the reaction of a cholesterol epoxide with aniline in the presence of a catalyst.

A generalized workflow for the synthesis and purification of a this compound derivative is depicted below.

Characterization Techniques

The structural confirmation and purity assessment of synthesized this compound derivatives would rely on standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the molecular structure by identifying the chemical environment of protons and carbon atoms.

-

Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compound.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: To identify characteristic functional groups, such as N-H, C=O (in carbamates), and aromatic C-H bonds.

-

Differential Scanning Calorimetry (DSC): To determine thermal properties, including melting points and liquid crystal phase transition temperatures.

-

Polarized Optical Microscopy (POM): To visualize and identify the textures of any liquid crystalline phases.

Potential Research Applications

The unique hybrid structure of this compound suggests significant potential in two primary research domains: liquid crystals and drug delivery.

Liquid Crystals

Cholesterol and its derivatives are the archetypal molecules for forming cholesteric liquid crystals, which exhibit a helical arrangement of molecules. This helical structure gives rise to unique optical properties, such as selective reflection of circularly polarized light, leading to vibrant colors.

The incorporation of an aniline moiety could introduce new intermolecular interactions, such as π-π stacking between the aromatic rings, which could significantly influence the pitch of the cholesteric helix and the stability of the mesophase. This could lead to the development of novel thermotropic liquid crystals with tunable optical properties responsive to temperature changes.

Table 1: Illustrative Thermotropic Properties of Cholesterol Derivatives

| Compound | Phase Transition Temperatures (°C) | Mesophase Type(s) | Reference |

| Cholesteryl Benzoate | 145 (Crystal to Cholesteric), 179 (Cholesteric to Isotropic) | Cholesteric | |

| Cholesterol-linked Hydroxyethyl Cellulose | Varies with substitution (e.g., 120-160) | Thermotropic Liquid Crystalline | |

| Perfluorinated Acyl-functionalized Cholesterol | 134.9 (Solid to Smectic A), 171.1 (Smectic A to Isotropic) | Smectic A |

Note: The data in this table are for illustrative purposes to show the types of properties that would be relevant for this compound and are based on existing cholesterol derivatives.

Drug Delivery Systems

Cholesterol is a critical component of many drug delivery systems, particularly lipid-based nanoparticles and liposomes, where it enhances stability and modulates membrane fluidity. The amphiphilic nature of this compound would make it an excellent candidate for incorporation into such nanocarriers.

The aniline group offers several advantages:

-

Drug Conjugation: The primary amine of aniline can be used as a chemical handle to covalently attach drugs, particularly those with carboxylic acid groups, via amide bond formation.

-

Surface Functionalization: The aniline moiety can be further modified, for example, by PEGylation to create "stealth" nanoparticles that can evade the immune system and circulate for longer periods.

-

pH-Responsiveness: The basicity of the aniline group could be exploited to design drug delivery systems that release their payload in the acidic environment of tumors or endosomes.

Table 2: Representative Data for Cholesterol-based Drug Delivery Systems

| Nanocarrier System | Encapsulated Drug | Particle Size (nm) | Drug Loading Capacity (%) | Reference |

| Cholesterol-modified Pullulan Nanoparticles | Doxorubicin | ~150 | ~10 | |

| Cholesterol/Imidazole Modified Starch Nanoparticles | Curcumin | ~200 | ~15 | |

| Cationic Cholesterol Derivative Liposomes | Paclitaxel | ~100 | High |

Note: This table provides example data from existing cholesterol-based systems to illustrate the quantitative parameters relevant to evaluating this compound in drug delivery applications.

Experimental Protocols

The following are example protocols for the synthesis and characterization of cholesterol derivatives, which can be adapted for this compound.

Synthesis of a Cholesteryl Carbamate (Illustrative)

This protocol is adapted from the synthesis of cholesteryl carbamate derivatives.

-

Materials: Cholesteryl chloroformate, aniline, 4-dimethylaminopyridine (DMAP), dichloromethane (DCM), triethylamine.

-

Procedure:

-

Dissolve cholesteryl chloroformate (1 equivalent) in dry DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Add DMAP (catalytic amount) and triethylamine (1.2 equivalents) to the solution.

-

In a separate flask, dissolve aniline (1.1 equivalents) in dry DCM.

-

Add the aniline solution dropwise to the cholesteryl chloroformate solution at 0 °C with stirring.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture with dilute HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient).

-

Characterization by Differential Scanning Calorimetry (DSC)

-

Instrument: A calibrated differential scanning calorimeter.

-

Procedure:

-

Accurately weigh 2-5 mg of the purified this compound sample into an aluminum DSC pan.

-

Seal the pan hermetically.

-

Place the sample pan and an empty reference pan into the DSC cell.

-

Heat the sample at a controlled rate (e.g., 10 °C/min) to a temperature above its expected melting point.

-

Cool the sample at the same rate back to room temperature.

-

Perform a second heating scan under the same conditions.

-

Analyze the thermogram to identify the temperatures and enthalpies of phase transitions.

-

Conclusion

"this compound," while not a commonly cited compound, represents a promising and chemically accessible molecular architecture. By combining the well-established properties of cholesterol with the functional versatility of aniline, this novel scaffold holds significant potential for advancing the fields of liquid crystals and drug delivery. The synthesis of this compound derivatives is achievable through standard organic chemistry techniques, and their anticipated properties make them attractive candidates for developing new materials with tunable optical properties and for creating sophisticated, targeted nanomedicines. Further research into the synthesis and characterization of these compounds is warranted to fully explore their potential applications.

References

- 1. Cholesteric liquid crystal - Wikipedia [en.wikipedia.org]

- 2. BJOC - Thermotropic and lyotropic behaviour of new liquid-crystalline materials with different hydrophilic groups: synthesis and mesomorphic properties [beilstein-journals.org]

- 3. The Efficacy of Cholesterol-Based Carriers in Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Polymeric Drug Delivery Systems Bearing Cholesterol Moieties: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of Novel Cholesteryl Carbamate Derivatives – Oriental Journal of Chemistry [orientjchem.org]

Self-Assembly Properties of Cholesterylaniline: A Technical Guide for Researchers and Drug Development Professionals

Introduction

Cholesterylaniline represents a class of amphiphilic molecules that combine the inherent biocompatibility and hydrophobicity of cholesterol with the aromatic and potentially functionalizable aniline moiety. This unique molecular architecture drives their self-assembly into a variety of nanostructures in aqueous environments, making them promising candidates for advanced drug delivery systems. The cholesterol segment acts as a powerful hydrophobic anchor, promoting aggregation to minimize contact with water, while the aniline headgroup can be tailored to modulate the physicochemical properties and surface characteristics of the resulting nanoparticles. This technical guide provides an in-depth overview of the synthesis, self-assembly properties, characterization, and potential applications of this compound and its analogues, with a focus on their utility in drug development.

Molecular Structure and Self-Assembly Mechanism

The fundamental principle governing the self-assembly of this compound is the hydrophobic effect. In an aqueous medium, the nonpolar cholesterol tails aggregate to form a stable core, shielded from the surrounding water molecules. The aniline headgroups are consequently exposed at the nano-aggregate's surface. The nature of the linkage between the cholesterol and aniline moieties, typically a carbamate bond, influences the molecule's overall geometry and packing behavior.

An In-Depth Technical Guide to the Health and Safety of Novel Cholesteryl-Aniline Compounds

Disclaimer: No specific chemical substance with the name Cholesterylaniline, N-phenylcholesterylamine, or cholesteryl-4-aminobenzene and an associated CAS (Chemical Abstracts Service) number has been identified in publicly available databases. As such, no direct toxicological, health, or safety data for this specific compound exists. This guide provides a comprehensive overview of the potential health and safety considerations for a hypothetical novel compound, this compound, based on the known properties of its constituent chemical moieties: cholesterol and aniline. This document is intended for researchers, scientists, and drug development professionals as a framework for risk assessment and safe handling of such novel substances.

Executive Summary

The toxicological profile of a novel compound is not merely the sum of its parts. However, an analysis of the known hazards of structurally related compounds provides a critical starting point for risk assessment. Aniline and its derivatives are known for their hematotoxicity, potential carcinogenicity, and acute toxicity via oral, dermal, and inhalation routes. Cholesterol, in contrast, is a ubiquitous biological molecule with low acute toxicity. The primary health and safety concerns for a hypothetical this compound compound would therefore likely be driven by the aniline moiety. This guide summarizes the available data for relevant aniline derivatives and outlines a recommended workflow for the safety assessment of such a novel chemical.

Hazard Identification and Classification

Based on the known hazards of aniline and its derivatives, a novel this compound compound should be handled as a substance of high concern until empirical data can be generated. The following GHS hazard classifications are likely to be relevant.

Table 1: Potential GHS Hazard Classifications for this compound

| Hazard Class | Hazard Category | Hazard Statement | Basis of Concern (from related compounds) |

| Acute Toxicity, Oral | Category 2 or 3 | H300: Fatal if swallowed or H301: Toxic if swallowed | Aniline and its derivatives are known to be toxic or fatal upon ingestion.[1][2] |

| Acute Toxicity, Dermal | Category 2 or 3 | H310: Fatal in contact with skin or H311: Toxic in contact with skin | Dermal absorption is a significant route of exposure for anilines, leading to systemic toxicity.[1][2] |

| Acute Toxicity, Inhalation | Category 2 or 3 | H330: Fatal if inhaled or H331: Toxic if inhaled | Inhalation of dusts or aerosols can lead to rapid systemic absorption and toxicity. |

| Skin Sensitization | Category 1 | H317: May cause an allergic skin reaction | Some aniline derivatives are known skin sensitizers. |

| Carcinogenicity | Category 1B or 2 | H350: May cause cancer or H351: Suspected of causing cancer | Aniline is classified as a suspected human carcinogen. |

| Aquatic Hazard (Acute) | Category 1 | H400: Very toxic to aquatic life | Aniline derivatives are often very toxic to aquatic organisms. |

| Aquatic Hazard (Chronic) | Category 1 | H410: Very toxic to aquatic life with long lasting effects | Persistence and long-term effects in the aquatic environment are a concern. |

Toxicological Data Summary for Related Compounds

The following tables summarize publicly available toxicology data for aniline and some of its derivatives. This data should be used as a conservative estimate for the potential toxicity of a novel this compound compound.

Table 2: Acute Toxicity Data for Aniline Derivatives

| Compound | CAS Number | LD50 Oral (rat) | LD50 Dermal (rabbit) | LC50 Inhalation (rat) |

| Aniline | 62-53-3 | 250 mg/kg | 820 mg/kg | 250 ppm (4h) |

| o-Chloroaniline | 95-51-2 | 310 mg/kg | 1180 mg/kg | No data |

| m-Chloroaniline | 108-42-9 | 256 mg/kg | No data | No data |

| p-Chloroaniline | 106-47-8 | 320 mg/kg | 3200 mg/kg | No data |

| N,N-Dimethylaniline | 121-69-7 | 951 mg/kg | 1692 mg/kg | 250 ppm (4h) |

Note: This data is compiled from various Safety Data Sheets and toxicology databases and should be used for reference only.

Table 3: Known Health Effects of Aniline Derivatives in Animal Studies

| Effect | Species | Route of Exposure | Observed Outcomes |

| Hematotoxicity | Rat, Mouse | Gavage | Methemoglobinemia, hemolytic anemia, increased hemosiderin pigmentation in spleen, liver, and kidney; bone marrow hyperplasia. |

| Splenotoxicity | Rat, Mouse | Gavage | Splenomegaly (enlargement of the spleen) due to increased hematopoiesis and hemosiderin deposition. |

| Hepatotoxicity | Rat, Mouse | Gavage | Increased hematopoiesis and hemosiderin pigmentation. |

| Nephrotoxicity | Rat, Mouse | Gavage | Hemosiderin pigmentation in the kidney. |

| Clinical Signs | Rat, Mouse | Gavage | Cyanosis (bluish discoloration of the skin), decreased motor activity, tremors. |

In contrast, cholesterol (CAS: 57-88-5) is generally considered to have low acute toxicity, with oral LD50 values in rats reported to be greater than 2,000 mg/kg. It is not classified as a hazardous substance.

Experimental Protocols for Safety Assessment

For a novel substance like this compound, a tiered approach to toxicological testing is recommended. The following are examples of key experimental protocols that would be necessary to establish a safety profile.

4.1 In Vitro Assays

-

Bacterial Reverse Mutation Assay (Ames Test):

-

Methodology: Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli strain (e.g., WP2 uvrA) are exposed to various concentrations of the test article, with and without metabolic activation (S9 fraction). The number of revertant colonies is counted and compared to solvent controls. A significant, dose-dependent increase in revertants indicates mutagenic potential.

-

-

In Vitro Mammalian Cell Micronucleus Test:

-

Methodology: Human peripheral blood lymphocytes or a suitable cell line (e.g., CHO, V79, L5178Y) are treated with the test substance. After an appropriate incubation period, cells are harvested and scored for the presence of micronuclei, which are indicative of chromosomal damage.

-

4.2 Acute Toxicity Studies (in vivo)

-

Acute Oral, Dermal, and Inhalation Toxicity (OECD Guidelines 423, 402, 403):

-

Methodology: A stepwise procedure is used with a limited number of animals (typically rats). A starting dose is administered to a small group of animals. Depending on the outcome (mortality or survival), the dose is escalated or de-escalated for the next group. This allows for the determination of an LD50 or LC50 value and observation of clinical signs of toxicity.

-

Recommended Safe Handling Practices

Given the potential for high toxicity, the following handling precautions are mandatory:

-

Engineering Controls: Work with this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.

-

Personal Protective Equipment (PPE):

-

Gloves: Wear chemically resistant gloves (e.g., nitrile, neoprene). Double gloving is recommended.

-

Eye Protection: Chemical safety goggles or a face shield must be worn.

-

Lab Coat: A lab coat should be worn and buttoned. For larger quantities, a chemically resistant apron or suit may be necessary.

-

-

Hygiene: Avoid all contact with skin and eyes. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.

-

Spill and Waste Management: Have a spill kit readily available. All waste containing this compound should be collected in sealed containers and disposed of as hazardous chemical waste in accordance with local regulations.

Visualizations

The following diagrams illustrate a conceptual workflow for safety assessment and a potential signaling pathway for aniline-induced toxicity.

References

An In-depth Technical Guide to the Thermal Properties and Phase Transitions of Cholesterylaniline (Cholesteryl N-phenylcarbamate)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct and comprehensive experimental data on the thermal properties and phase transitions of Cholesterylaniline, more formally known as Cholesteryl N-phenylcarbamate, is limited in publicly accessible literature. This guide synthesizes the available information on its synthesis and basic properties, supplemented with data from structurally similar compounds to provide a predictive and comparative overview.

Introduction

Cholesteryl derivatives are a significant class of molecules known for their ability to form liquid crystal phases, particularly cholesteric (chiral nematic) phases. These materials are of great interest due to their unique optical properties, which are highly sensitive to temperature and chemical environment. This compound, or Cholesteryl N-phenylcarbamate, is synthesized from cholesterol, a ubiquitous biological molecule, and aniline. The linkage of the rigid steroidal core with the aromatic aniline moiety via a carbamate group is expected to result in mesogenic behavior. Understanding the thermal properties and phase transitions of this compound is crucial for its potential applications in areas such as drug delivery, biosensors, and optical devices.

This technical guide provides an overview of the synthesis of this compound, its known physical properties, and a detailed look at the experimental protocols used to characterize such materials. Due to the scarcity of specific data for this compound, thermal properties of closely related cholesteryl carbamate derivatives are presented to illustrate the expected behavior.

Synthesis of this compound (Cholesteryl N-phenylcarbamate)

The synthesis of Cholesteryl N-phenylcarbamate is typically achieved through the reaction of cholesteryl chloroformate with aniline.[1] This is a standard method for forming carbamate linkages.

General Synthetic Protocol:

-

Dissolution: Aniline is dissolved in a dry, inert solvent such as dichloromethane (DCM) in a reaction vessel under a nitrogen atmosphere. The solution is cooled to 0°C.

-

Addition of Base: A base, such as triethylamine, is added to the solution to act as an acid scavenger.

-

Addition of Cholesteryl Chloroformate: A solution of cholesteryl chloroformate in dry DCM is added dropwise to the cooled aniline solution over a period of one hour.

-

Catalysis: A catalytic amount of 4-dimethylaminopyridine (DMAP) can be added to accelerate the reaction.[1]

-

Reaction: The reaction mixture is stirred at 0°C for a short period and then allowed to warm to room temperature, where it is stirred for several hours (typically 8-12 hours) until completion, which can be monitored by thin-layer chromatography (TLC).

-

Workup and Purification: The reaction mixture is washed with water and dilute acid to remove unreacted starting materials and salts. The organic layer is then dried, and the solvent is removed under reduced pressure. The crude product is purified by recrystallization, for example, from an acetone-petroleum ether mixture, to yield the final product as shining crystals.[2]

A reported melting point for Cholesteryl N-phenylcarbamate is 160°C.[2]

Thermal Properties and Phase Transitions

Table 1: Phase Transition Temperatures of Structurally Related Cholesteryl Carbamates

| Compound | Transition | Temperature (°C) |

| Cholesteryl-p-thiophenoxy-phenyl-carbamate | K → S1 | 30.0 |

| S1 → Ch | 117.0 | |

| Ch → I | 129.24 | |

| Cholesteryl-p-(p'-chloro)-thiophenoxy-phenyl-carbamate | K → S1 | 92.2 |

| S1 → S2 | 125.0 | |

| S2 → Ch | 145.0 | |

| Ch → I | 155.34 | |

| Cholesteryl-p-(p'-bromo)-thiophenoxy-phenyl-carbamate | K → S1 | Not Reported |

| S1 → Ch | Not Reported | |

| Ch → I | Not Reported |

K = Crystal, S1/S2 = Smectic phases, Ch = Cholesteric phase, I = Isotropic liquid

Based on this comparative data, it is plausible that this compound would also exhibit one or more liquid crystalline phases, such as a cholesteric phase, upon heating before transitioning to an isotropic liquid. The presence of smectic phases is also possible.

Experimental Protocols for Thermal Analysis

The characterization of the thermal properties and phase transitions of liquid crystalline materials like this compound relies on standard analytical techniques.

4.1 Differential Scanning Calorimetry (DSC)

DSC is a fundamental technique used to measure the heat flow associated with thermal transitions in a material as a function of temperature.

-

Objective: To determine the temperatures and enthalpies of phase transitions (e.g., melting, crystallization, liquid crystal transitions).

-

Methodology:

-

A small, precisely weighed sample (typically 1-5 mg) of this compound is hermetically sealed in an aluminum pan.

-

An empty, sealed aluminum pan is used as a reference.

-

The sample and reference pans are placed in the DSC cell.

-

The cell is heated at a constant rate (e.g., 10°C/min) under a controlled atmosphere (e.g., nitrogen).

-

The heat flow to the sample relative to the reference is recorded as a function of temperature. Endothermic events (like melting) and exothermic events (like crystallization) appear as peaks on the DSC thermogram.

-

The sample is then cooled at a controlled rate (e.g., 10°C/min) to observe transitions upon cooling.

-

A second heating scan is often performed to observe the thermal behavior of the material with a consistent thermal history.

-

-

Data Analysis: The onset temperature of a peak is typically taken as the transition temperature. The area under the peak is integrated to determine the enthalpy of the transition (ΔH).

4.2 Polarized Optical Microscopy (POM)

POM is used to visually identify and characterize the anisotropic textures of liquid crystal phases.

-

Objective: To observe the distinct optical textures of different liquid crystal phases and determine their transition temperatures.

-

Methodology:

-

A small amount of the this compound sample is placed on a clean glass microscope slide.

-

A coverslip is placed over the sample, and it is heated on a hot stage to melt the sample into a thin film.

-

The hot stage allows for precise temperature control and ramping.

-

The sample is observed through a polarizing microscope with crossed polarizers.

-

Isotropic liquids appear dark (extinguished), while anisotropic liquid crystal phases are birefringent and exhibit characteristic textures (e.g., focal conic for smectic phases, planar or fingerprint for cholesteric phases).

-

The temperature is slowly increased and decreased to observe the temperatures at which the textures change, corresponding to phase transitions. These transitions are then correlated with the data obtained from DSC.

-

Conclusion

While a complete thermal profile for this compound (Cholesteryl N-phenylcarbamate) is not yet available in the scientific literature, its synthesis is well-established. Based on the behavior of structurally analogous compounds, it is strongly predicted that this compound is a mesogenic material, likely exhibiting a cholesteric liquid crystal phase. The detailed experimental protocols for DSC and POM outlined in this guide provide a clear framework for the comprehensive characterization of its thermal properties and phase transitions. Further research is necessary to fully elucidate the rich and complex phase behavior of this and related cholesteryl derivatives, which will be critical for unlocking their potential in advanced materials and biomedical applications.

References

Unveiling the Chiral Landscape of Cholesterylaniline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the synthesis, stereochemistry, and potential biological relevance of cholesterylaniline, a chiral molecule derived from the ubiquitous and structurally complex cholesterol. For the purposes of this guide, "this compound" will primarily refer to cholesteryl N-phenylcarbamate , a stable and well-characterized derivative. This document provides a comprehensive overview of its synthesis, detailed experimental protocols, and a discussion of the inherent chirality stemming from the cholesterol backbone. While specific quantitative chiroptical data and defined signaling pathways for this particular molecule are not extensively documented in publicly available literature, this guide consolidates the existing knowledge and provides a framework for future research.

The Chiral Core: Understanding Cholesterol's Stereochemistry

Cholesterol is a chiral molecule possessing a rigid tetracyclic steroid nucleus and a flexible isoprenoid side chain. Its structure contains eight stereogenic centers, leading to a specific three-dimensional conformation that is crucial for its biological functions, including its role in membrane fluidity and as a precursor for steroid hormones and bile acids. The inherent chirality of the cholesterol scaffold is conferred to its derivatives, including this compound.

Synthesis of Cholesteryl N-Phenylcarbamate

The most common and well-documented method for synthesizing cholesteryl N-phenylcarbamate involves the reaction of cholesteryl chloroformate with aniline. This reaction typically proceeds as a nucleophilic acyl substitution, where the lone pair of the nitrogen atom in aniline attacks the electrophilic carbonyl carbon of the chloroformate.

Experimental Protocol: Synthesis of Cholesteryl N-Phenylcarbamate

This protocol is a synthesis of the general procedure described in the literature[1].

Materials:

-

Cholesteryl chloroformate

-

Aniline

-

Triethylamine (TEA) or Pyridine (as a base)

-

Dry Dichloromethane (DCM) or Chloroform

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Methanol

-

Deionized water

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve one equivalent of aniline in dry DCM.

-

Cool the solution to 0°C using an ice bath.

-

Add 1.2 equivalents of a base, such as triethylamine, to the solution to act as an acid scavenger.

-

In a separate flask, prepare a solution of one equivalent of cholesteryl chloroformate in dry DCM.

-

Slowly add the cholesteryl chloroformate solution to the aniline solution dropwise over a period of 1 hour, while maintaining the temperature at 0°C and stirring continuously.

-

After the addition is complete, allow the reaction mixture to stir at 0°C for an additional 30 minutes.

-

The reaction can be catalyzed by adding 0.1 equivalents of 4-dimethylaminopyridine (DMAP), which may reduce the reaction time[1]. If a catalyst is used, the reaction mixture is typically stirred at room temperature for 8-12 hours.

-

Monitor the progress of the reaction using thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture with deionized water (3 x 10 mL).

-

Separate the organic layer and dry it over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of methanol and chloroform) to yield the pure cholesteryl N-phenylcarbamate.

Characterization Data

The synthesized cholesteryl N-phenylcarbamate can be characterized using various spectroscopic techniques. Representative data from the literature is summarized in the table below.

| Technique | Observed Data | Reference |

| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): 8.19 (s, 1H, NH), 7.4-7.0 (m, 5H, Ar-H), 5.4 (m, 1H, C6-H), 4.60 (m, 1H, C3-H), 2.62-0.62 (m, cholesterol backbone and side chain protons) | [1] |

| ¹³C NMR (100 MHz, CDCl₃) | δ (ppm): 154.95 (C=O, carbamate), 147.19, 106.49 (aromatic carbons), signals corresponding to the cholesterol backbone and side chain | [1] |

| Mass Spectrometry (ESI) | m/z: 505.25 [M]⁺ (Calculated for C₃₄H₅₁NO₂: 505.39) | [1] |

Chirality and Optical Properties

The chirality of this compound is fundamentally derived from the cholesterol moiety. While the aniline portion itself is achiral, its attachment to the C3 position of the steroid nucleus results in a diastereomerically pure compound, assuming the starting cholesterol is enantiomerically pure.

The optical activity of a chiral molecule is a measure of its ability to rotate the plane of plane-polarized light. This is a key characteristic for confirming the chiral nature of a synthesized molecule.

Quantitative Chiroptical Data

The general experimental setup for determining specific rotation is as follows:

Experimental Protocol: Polarimetry

-

Prepare a solution of the this compound derivative of a known concentration (c, in g/mL) in a suitable solvent (e.g., chloroform).

-

Fill a polarimeter cell of a known path length (l, in decimeters).

-

Measure the observed rotation (α) at a specific wavelength (commonly the sodium D-line, 589 nm) and temperature.

-

Calculate the specific rotation using the formula: [α] = α / (c * l) .

Circular dichroism spectroscopy measures the differential absorption of left and right circularly polarized light and provides detailed information about the stereochemical environment of chromophores within a molecule. For this compound, the aromatic phenyl ring and the carbonyl group of the carbamate linkage would be the primary chromophores of interest for CD analysis.

Potential Biological Relevance and Signaling

While specific signaling pathways directly involving this compound have not been elucidated, the broader class of cholesterol derivatives and carbamates suggests potential areas of biological activity. Cholesterol itself is a critical regulator of cellular signaling, often through its role in the formation of lipid rafts, which are specialized membrane microdomains that concentrate signaling proteins.

Derivatives of cholesterol with modifications at the 3-position are known to have diverse biological activities. For instance, some cholesteryl carbamates have been investigated as enzyme inhibitors, particularly targeting cholesterol esterase. The introduction of an aromatic moiety like aniline could influence the molecule's interaction with biological membranes and proteins.

Further research is needed to explore the specific biological effects of this compound, including its cellular uptake, subcellular localization, and potential interactions with signaling proteins or nuclear receptors.

Visualizations

Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of cholesteryl N-phenylcarbamate.

Caption: Synthesis of Cholesteryl N-Phenylcarbamate.

Logical Relationship of Chirality

This diagram illustrates the transfer of chirality from the cholesterol backbone to the final this compound molecule.

Caption: Inheritance of Chirality in this compound.

Conclusion and Future Directions

This compound, in the form of cholesteryl N-phenylcarbamate, is a readily synthesizable chiral molecule that inherits the complex stereochemistry of its cholesterol precursor. While its synthesis and basic characterization are established, a significant opportunity exists for further investigation into its chiroptical properties and biological activities. Future research should focus on the experimental determination of its specific rotation and circular dichroism spectra to fully characterize its chiral nature. Furthermore, studies exploring its interactions with biological membranes, potential enzyme inhibition, and effects on cellular signaling pathways will be crucial in uncovering its potential applications in drug development and chemical biology.

References

Navigating Biocompatibility: A Preliminary Framework for Cholesterylaniline

For Researchers, Scientists, and Drug Development Professionals

The burgeoning field of novel biomaterials presents both immense opportunity and significant challenges for drug delivery applications. Cholesterylaniline, a compound of increasing interest, stands at this precipice. Its unique chemical structure suggests potential for innovative therapeutic strategies. However, before its translational potential can be realized, a thorough and systematic evaluation of its biocompatibility is paramount. This technical guide outlines the essential preliminary studies required to establish a foundational understanding of the biocompatibility profile of this compound, providing a roadmap for researchers and developers in this domain.

The biocompatibility of a material is its ability to perform with an appropriate host response in a specific application. It is not a single property but a collection of processes that depend on the material itself, its degradation products, and the biological environment it interacts with. For drug delivery systems, ensuring the carrier is non-toxic and does not elicit an adverse immune response is as crucial as the efficacy of the therapeutic agent it carries.[1][2]

In Vitro Cytotoxicity Assays: The First Line of Inquiry

The initial assessment of a novel material's biocompatibility begins at the cellular level. In vitro cytotoxicity assays are rapid, cost-effective, and provide valuable preliminary data on how a material affects cell health and viability. These assays expose cultured cells to the material and measure various indicators of cellular stress or death.[3][4]

A variety of assays are available, each with its own mechanism and endpoint. A comparative analysis of multiple assays is often recommended to gain a comprehensive understanding of the material's cytotoxic potential.[5] The choice of cell line is also critical and should be relevant to the intended application of the this compound-based delivery system.

Table 1: Overview of Common In Vitro Cytotoxicity Assays

| Assay Type | Principle | Endpoint Measured | Key Considerations |

| MTT Assay | Measures the metabolic activity of viable cells. Mitochondrial dehydrogenases in living cells convert the MTT tetrazolium salt into a colored formazan product. | Colorimetric change proportional to the number of viable cells. | Can be influenced by the metabolic state of the cells. |

| Lactate Dehydrogenase (LDH) Assay | Detects the release of the cytosolic enzyme LDH from cells with damaged plasma membranes. | Enzymatic activity in the cell culture supernatant, indicating membrane rupture and cell death. | A marker of necrosis or late-stage apoptosis. |

| Neutral Red Uptake (NRU) Assay | Based on the ability of viable cells to incorporate and bind the supravital dye Neutral Red in their lysosomes. | Quantity of dye extracted from the cells, which is proportional to the number of viable cells. | Sensitive to changes in lysosomal membrane integrity. |

| Propidium Iodide (PI) Assay | PI is a fluorescent intercalating agent that cannot cross the membrane of live cells. It stains the nucleus of dead cells. | Fluorescence intensity, indicating the number of cells with compromised membranes. | Often used in conjunction with other viability dyes for multi-parameter analysis. |

| CellTox™ Green Cytotoxicity Assay | Utilizes a fluorescent dye that is excluded from viable cells but binds to the DNA of dead cells, providing a stable signal over long exposure times. | Real-time measurement of cytotoxicity through increased fluorescence upon cell death. | Suitable for kinetic studies of cytotoxicity. |

Experimental Protocol: MTT Assay for this compound Cytotoxicity

-

Cell Seeding: Plate a relevant cell line (e.g., HeLa, HepG2, or a cell line specific to the target tissue) in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then create a series of dilutions in cell culture medium to achieve the desired final concentrations.

-

Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound. Include a vehicle control (medium with the solvent) and a positive control (a known cytotoxic agent).

-

Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

-

MTT Addition: After incubation, add MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells will convert the MTT to formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the wells at a specific wavelength (typically around 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value (the concentration at which 50% of cell viability is inhibited) can then be determined.

Caption: Experimental Workflow for Biocompatibility Assessment.

Hemocompatibility: Interaction with Blood Components

For any material intended for systemic administration, assessing its interaction with blood is crucial. Hemocompatibility studies evaluate the effects of the material on blood components, including red blood cells, platelets, and the coagulation cascade.

Key Hemocompatibility Tests:

-

Hemolysis Assay: Measures the degree of red blood cell lysis caused by the material. High hemolysis rates indicate significant damage to cell membranes.

-

Platelet Activation and Aggregation Assays: Assess the material's potential to induce platelet activation and subsequent aggregation, which can lead to thrombosis.

-

Coagulation Assays (e.g., aPTT, PT): Determine if the material interferes with the intrinsic and extrinsic pathways of the blood coagulation cascade.

In Vivo Toxicity Studies: A Systemic Perspective

Following promising in vitro results, in vivo studies in animal models are necessary to understand the systemic effects of this compound. These studies provide insights into the material's biodistribution, metabolism, and potential organ toxicity.

Experimental Protocol: Acute Systemic Toxicity Study (General Guideline)

-

Animal Model Selection: Choose a suitable animal model, such as mice or rats.

-

Dose Formulation: Prepare sterile, pyrogen-free formulations of this compound at various concentrations.

-

Administration: Administer the compound to different groups of animals via the intended clinical route (e.g., intravenous, intraperitoneal). Include a control group receiving the vehicle only.

-

Observation: Monitor the animals for a specified period (e.g., 14 days) for clinical signs of toxicity, such as changes in weight, behavior, and appearance.

-

Hematology and Clinical Chemistry: At the end of the study, collect blood samples for analysis of hematological and clinical chemistry parameters to assess organ function.

-

Histopathology: Perform a gross necropsy and collect major organs for histopathological examination to identify any tissue damage or abnormalities.

The results of these studies will help determine the maximum tolerated dose (MTD) and identify any target organs of toxicity.

Caption: Decision Tree for Biocompatibility Testing.

Potential Cellular Responses to Cytotoxic Compounds

Understanding the potential mechanisms of cytotoxicity is crucial for interpreting experimental results and guiding material modifications. A cytotoxic compound can trigger various cellular signaling pathways leading to different modes of cell death.

Caption: Potential Cellular Responses to a Cytotoxic Compound.

Conclusion

The successful development of this compound for drug delivery applications is contingent upon a rigorous evaluation of its biocompatibility. The preliminary studies outlined in this guide, encompassing in vitro cytotoxicity and hemocompatibility assays, followed by in vivo toxicity assessments, provide a foundational framework for this critical evaluation. A systematic and multi-faceted approach will not only ensure the safety of this novel biomaterial but also pave the way for its potential translation into clinically relevant therapeutic solutions. The data generated from these studies will be invaluable for researchers, scientists, and drug development professionals in making informed decisions about the future development of this compound-based technologies.

References

- 1. mitchell-lab.seas.upenn.edu [mitchell-lab.seas.upenn.edu]

- 2. researchgate.net [researchgate.net]

- 3. bmglabtech.com [bmglabtech.com]

- 4. Cytotoxicity Testing Using Cell Lines | Springer Nature Experiments [experiments.springernature.com]

- 5. Comparative analysis of eight cytotoxicity assays evaluated within the ACuteTox Project - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Synthesis of Cholesterylaniline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed, step-by-step protocol for the synthesis of cholesterylaniline, specifically the Schiff base derivative formed from the condensation of 4-cholesten-3-one (cholestenone) and aniline. The synthesis is a two-step process commencing with the Oppenauer oxidation of cholesterol to yield cholestenone, followed by an acid-catalyzed imine formation with aniline. This protocol includes reaction conditions, purification methods, and characterization data.

Introduction

This compound represents a class of cholesterol derivatives where the steroid scaffold is chemically linked to an aniline moiety. These hybrid molecules are of interest in drug development and materials science due to their unique amphiphilic properties and potential for biological activity. The imine linkage, also known as a Schiff base, provides a versatile platform for further chemical modifications. This protocol details a reliable method for the laboratory-scale synthesis of a this compound Schiff base.

Reaction Scheme

The overall synthesis involves two primary reactions:

-

Oxidation of Cholesterol: The hydroxyl group at the C3 position of cholesterol is oxidized to a ketone to form 4-cholesten-3-one (cholestenone).

-

Imine Condensation: Cholestenone is then reacted with aniline in the presence of an acid catalyst to form the corresponding this compound imine.

Experimental Protocols

3.1. Step 1: Synthesis of 4-Cholesten-3-one from Cholesterol (Oppenauer Oxidation)

This procedure is adapted from a well-established method for the oxidation of cholesterol.[1]

Materials:

-

Cholesterol

-

Acetone

-

Benzene

-

Aluminum tert-butoxide

-

10% Sulfuric acid

-

Methanol

-

Ice

Equipment:

-

5 L round-bottomed flask

-

Reflux condenser with a calcium chloride tube

-

Heating mantle or oil bath

-

Separatory funnel

-

Rotary evaporator

-

Buchner funnel and filter flask

-

Crystallization dish

Procedure:

-

In a 5 L round-bottomed flask, dissolve 100 g of cholesterol in 750 ml of acetone and 1 L of benzene.

-

Add a boiling tube to prevent bumping and heat the mixture to a boil using an oil bath maintained at 75-85°C.

-

In a separate flask, dissolve 80 g of aluminum tert-butoxide in 500 ml of dry benzene.

-

Add the aluminum tert-butoxide solution in one portion to the boiling cholesterol solution.

-

Continue gentle boiling for 8 hours. The mixture will turn cloudy and then yellow.[1]

-

After 8 hours, cool the reaction mixture and add 200 ml of water, followed by 500 ml of 10% sulfuric acid.

-

Transfer the mixture to a separatory funnel, add 1.5 L of water, and shake vigorously.

-

Separate the aqueous layer and extract it with a small amount of benzene.

-

Combine the benzene layers and wash them successively with water, 5% sodium hydroxide solution, and again with water until the washings are neutral.

-

Dry the benzene solution over anhydrous sodium sulfate.

-

Remove the benzene by distillation under reduced pressure using a rotary evaporator.

-

The resulting oily yellow residue will solidify upon cooling in an ice-salt bath and scratching.

-

To crystallize the product, dissolve the crude material in a mixture of 70 ml of acetone and 100 ml of methanol.

-

Allow the solution to cool slowly and seed if necessary to prevent oiling out.

-

Let the mixture stand at 0°C for 24 hours to complete crystallization.

-

Collect the crystals by vacuum filtration, wash with 100 ml of ice-cold methanol, and dry in a vacuum. The expected yield is 70-81 g of cholestenone.[1]

3.2. Step 2: Synthesis of this compound Imine from 4-Cholesten-3-one

This procedure is based on general methods for acid-catalyzed imine formation.[2][3]

Materials:

-

4-Cholesten-3-one

-

Aniline

-

Toluene

-

p-Toluenesulfonic acid (PTSA) or glacial acetic acid

-

Anhydrous magnesium sulfate or sodium sulfate

-

Ethanol

-

Hexane

Equipment:

-

Round-bottomed flask

-

Dean-Stark apparatus and reflux condenser

-

Heating mantle

-

Magnetic stirrer and stir bar

-

Rotary evaporator

-

Buchner funnel and filter flask

-

Glassware for crystallization

Procedure:

-

In a round-bottomed flask equipped with a Dean-Stark apparatus and a reflux condenser, dissolve 10 g of 4-cholesten-3-one and a 1.1 molar equivalent of aniline in 150 ml of toluene.

-

Add a catalytic amount of p-toluenesulfonic acid (approximately 0.1-0.2 g).

-

Heat the mixture to reflux with vigorous stirring. Water will be azeotropically removed and collected in the Dean-Stark trap.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting cholestenone is consumed.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Wash the toluene solution with a saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the toluene under reduced pressure.

-

The crude this compound imine can be purified by recrystallization from a suitable solvent system, such as ethanol or ethanol/hexane.

Data Presentation

Table 1: Summary of Reaction Parameters and Expected Results

| Parameter | Step 1: Oxidation of Cholesterol | Step 2: Imine Formation |

| Starting Material | Cholesterol | 4-Cholesten-3-one |

| Key Reagents | Aluminum tert-butoxide, Acetone | Aniline, p-Toluenesulfonic acid |

| Solvent | Benzene/Acetone | Toluene |

| Reaction Temperature | 75-85°C (Reflux) | Reflux (approx. 111°C) |

| Reaction Time | 8 hours | Monitored by TLC (typically 4-12 h) |

| Purification Method | Recrystallization (Methanol/Acetone) | Recrystallization (Ethanol/Hexane) |

| Expected Yield | 70-81% | >80% (Typical for imine formations) |

| Product Appearance | Colorless solid | Typically a pale yellow solid |

Characterization of this compound Imine

The final product should be characterized to confirm its structure and purity.

-

Melting Point: The purified this compound should exhibit a sharp melting point.

-

FT-IR Spectroscopy: Look for the appearance of a C=N stretching band around 1620-1650 cm⁻¹ and the disappearance of the C=O stretch from cholestenone (around 1680 cm⁻¹) and the N-H stretches from aniline.

-

¹H NMR Spectroscopy: The spectrum should show characteristic peaks for the cholesterol backbone and the aromatic protons of the aniline group. A downfield shift of the protons alpha to the imine carbon is expected.

-

¹³C NMR Spectroscopy: The imine carbon (C=N) should appear in the range of 160-170 ppm.

-

Mass Spectrometry: To confirm the molecular weight of the final product.

Visualizations

Diagram 1: Synthesis Workflow for this compound

Caption: Workflow for the two-step synthesis of this compound imine.

Diagram 2: Signaling Pathway of Imine Formation

Caption: Mechanistic pathway of acid-catalyzed imine formation.

References

Application Notes and Protocols for Cholesteryl Aniline Derivatives in Liquid Crystal Display Technology

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cholesteric liquid crystals (CLCs) are a fascinating class of self-assembling materials that exhibit unique optical properties, making them highly valuable for applications in display technology.[1] Their helical structure allows for the selective reflection of circularly polarized light of a specific wavelength, leading to vibrant color displays without the need for color filters.[2] This application note focuses on a specific derivative, Cholesteryl (4-((E)-phenyldiazenyl) phenyl) carbamate, as a representative of cholesteryl aniline compounds, and explores its potential use in liquid crystal displays (LCDs). While direct data on "cholesteryl aniline" is limited, this derivative provides a tangible example for outlining synthesis, characterization, and potential applications.

Cholesteryl (4-((E)-phenyldiazenyl) phenyl) carbamate: A Case Study

A novel cholesteryl carbamate-based liquid crystal, Cholesteryl (4-((E)-phenyldiazenyl) phenyl) carbamate (referred to as Cho-Diazo), has been synthesized and characterized, demonstrating its potential as a mesogenic material.[3] This compound incorporates an aniline moiety through a carbamate linkage to the cholesterol backbone.

Synthesis and Characterization

The synthesis of Cho-Diazo is achieved through the reaction of cholesteryl chloroformate with (E)-4-(phenyldiazenyl) aniline in the presence of triethylamine (TEA) as an acid scavenger at room temperature.[3] The structural integrity of the synthesized compound has been confirmed using Fourier-transform infrared spectroscopy (FTIR) and proton nuclear magnetic resonance (¹H-NMR).[3]

Thermal and mesomorphic properties are critical for liquid crystal applications. These have been investigated using polarized optical microscopy (POM), differential scanning calorimetry (DSC), and thermogravimetric analysis (TGA).

Table 1: Thermal Properties of Cholesteryl (4-((E)-phenyldiazenyl) phenyl) carbamate (Cho-Diazo)

| Property | Value | Reference |

|---|

| Decomposition Temperature | ~340 °C | |

Note: Specific phase transition temperatures from the original study are not available in the abstract. DSC and POM analyses confirmed the presence of more than one liquid crystal phase.

Experimental Protocols

Protocol 1: Synthesis of Cholesteryl (4-((E)-phenyldiazenyl) phenyl) carbamate (Cho-Diazo)

Materials:

-

Cholesteryl chloroformate

-

(E)-4-(phenyldiazenyl) aniline

-

Triethylamine (TEA)

-

Appropriate solvent (e.g., anhydrous tetrahydrofuran)

Procedure:

-

Dissolve cholesteryl chloroformate in the solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

In a separate flask, dissolve (E)-4-(phenyldiazenyl) aniline and triethylamine in the same solvent.

-

Slowly add the solution of (E)-4-(phenyldiazenyl) aniline and TEA to the cholesteryl chloroformate solution at room temperature with constant stirring.

-

Allow the reaction to proceed at room temperature for a specified time, monitoring the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove the triethylamine hydrochloride salt.

-

Evaporate the solvent from the filtrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to obtain pure Cholesteryl (4-((E)-phenyldiazenyl) phenyl) carbamate.

-

Characterize the final product using FTIR and ¹H-NMR to confirm its structure.

Protocol 2: Fabrication of a Cholesteric Liquid Crystal Test Cell

Materials:

-

Indium tin oxide (ITO)-coated glass substrates

-

Polyimide alignment layer solution

-

Cholesteryl (4-((E)-phenyldiazenyl) phenyl) carbamate (or other cholesteric liquid crystal mixture)

-

Spacers of desired thickness (e.g., 5-10 µm)

-

UV-curable sealant

-

Polarizers

Procedure:

-

Substrate Cleaning: Thoroughly clean the ITO-coated glass substrates using a sequence of solvents (e.g., acetone, isopropanol, deionized water) in an ultrasonic bath.

-

Alignment Layer Coating: Spin-coat a thin layer of polyimide alignment solution onto the ITO surface of both substrates.

-

Curing and Rubbing: Cure the polyimide layer according to the manufacturer's instructions. After curing, gently rub the surface of the polyimide layer with a velvet cloth in a single direction to create microgrooves for liquid crystal alignment.

-

Cell Assembly: Place spacers onto one of the substrates. Apply a UV-curable sealant around the perimeter of the substrate. Place the second substrate on top, with the rubbing directions aligned either parallel or anti-parallel, to form an empty cell.

-

Curing the Sealant: Expose the cell to UV light to cure the sealant, leaving a small gap for filling.

-

Liquid Crystal Filling: Heat the cholesteric liquid crystal material to its isotropic phase. Fill the empty cell via capillary action through the filling gap.

-

Sealing: Seal the filling gap with the UV-curable sealant and cure it.

-

Polarizer Lamination: Laminate linear polarizers on the outer surfaces of the cell. The orientation of the polarizers will depend on the desired display mode (e.g., reflective or transmissive).

Electro-Optical Properties of Cholesteric Liquid Crystal Displays

Table 2: Typical Electro-Optical Properties of Cholesteric Liquid Crystal Displays

| Parameter | Typical Value Range | Factors Influencing the Parameter |

|---|---|---|

| Driving Voltage | 5 - 40 V | Cell gap, dielectric anisotropy, and elastic constants of the liquid crystal. |

| Contrast Ratio | >10:1 (can exceed 30:1) | Alignment quality, helical pitch, and the dark state's light scattering. |

| Response Time | < 50 ms | Viscosity of the liquid crystal, cell gap, and driving voltage. |

Visualizations

References

- 1. Electro-Optic Response of Polymer-Stabilized Cholesteric Liquid Crystals with Different Polymer Concentrations [mdpi.com]

- 2. Research progress of cholesteric liquid crystals with broadband reflection characteristics in application of intelligent optical modulation materials [cpb.iphy.ac.cn]

- 3. pubs.aip.org [pubs.aip.org]

Experimental setup for observing Cholesterylaniline phase transitions

Application Note: Observing Phase Transitions in Cholesteryl Aniline

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed experimental framework for the synthesis and characterization of the liquid crystalline phase transitions of Cholesteryl Aniline. The protocols focus on two primary analytical techniques: Differential Scanning Calorimetry (DSC) for thermodynamic analysis and Polarized Optical Microscopy (POM) for the visual identification of mesophases.

Introduction

Cholesteryl esters, a class of liquid crystals, are renowned for their unique optical properties and sensitivity to temperature changes.[1] Cholesteryl Aniline, a derivative of cholesterol, is expected to exhibit thermotropic liquid crystalline behavior, transitioning through one or more mesophases between its solid and isotropic liquid states. The characterization of these phase transitions is crucial for understanding the material's physicochemical properties and for its potential applications in areas such as drug delivery, biosensors, and display technologies.[2]

This application note details the necessary protocols to synthesize Cholesteryl Aniline and subsequently observe and quantify its phase transitions.

Representative Synthesis of Cholesteryl Aniline

The synthesis of cholesteryl aniline can be achieved via several organic chemistry routes. A common method involves the reaction of a cholesterol derivative with an aniline precursor. The following is a representative protocol based on the Schotten-Baumann reaction, reacting cholesteryl chloroformate with aniline.[3][4]

Protocol 2.1: Synthesis

-

Dissolution: In a round-bottom flask, dissolve cholesteryl chloroformate in a suitable anhydrous solvent such as toluene or dichloromethane (CH₂Cl₂).

-

Base Addition: Add an acid scavenger, such as triethylamine or pyridine, to the solution to neutralize the HCl byproduct that will be formed.[3]

-

Aniline Addition: Slowly add aniline to the stirred solution at room temperature.

-

Reaction: Allow the reaction to proceed for several hours (e.g., 12-24 hours) at room temperature with continuous stirring. Monitor the reaction's progress using Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, wash the mixture with a dilute acid (e.g., 1M HCl) to remove excess aniline and base, followed by a wash with a saturated sodium bicarbonate solution and finally with brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent in vacuo. The crude product can be further purified by column chromatography or recrystallization from a suitable solvent like ethanol to yield pure Cholesteryl Aniline.

-

Characterization: Confirm the structure and purity of the final product using techniques such as FTIR and NMR spectroscopy.

Characterization of Phase Transitions

The investigation of thermotropic phase transitions is primarily conducted using Differential Scanning Calorimetry (DSC) and Polarized Optical Microscopy (POM), often equipped with a hot stage.

-

Differential Scanning Calorimetry (DSC): This technique measures the heat flow into or out of a sample as a function of temperature. It is used to determine the temperatures (T) and enthalpy changes (ΔH) associated with phase transitions, such as melting (solid to liquid crystal) and clearing (liquid crystal to isotropic liquid).

-

Polarized Optical Microscopy (POM): POM is an essential tool for the qualitative identification of liquid crystal phases. Anisotropic materials, like liquid crystals, are birefringent, meaning they split plane-polarized light into two components. When viewed between two crossed polarizers, this property results in characteristic colorful textures that act as fingerprints for specific liquid crystal phases (e.g., nematic, smectic, cholesteric).

Experimental Workflow

The overall process for characterizing the phase transitions of Cholesteryl Aniline is outlined in the diagram below. The workflow begins with the synthesis and purification of the compound, followed by parallel analysis using DSC and POM to acquire thermodynamic and optical data, respectively. The final step involves correlating this data to fully characterize the phase behavior.

Caption: Workflow for Cholesterylaniline analysis.

Experimental Protocols

Protocol 5.1: Differential Scanning Calorimetry (DSC)

-

Instrument Start-up: Turn on the DSC instrument and allow it to stabilize. Ensure the purge gas (typically nitrogen) is flowing at the recommended rate to maintain an inert atmosphere.

-

Sample Preparation: Accurately weigh 3-5 mg of purified Cholesteryl Aniline into an aluminum DSC pan. Seal the pan hermetically. Prepare an empty, sealed aluminum pan to serve as the reference.

-